molecular formula C8H16N2 B088015 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 1314981-01-5

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B088015
CAS RN: 1314981-01-5
M. Wt: 140.23 g/mol
InChI Key: DVWWFIRHFFEWAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and related compounds has been explored through various methods. For instance, Singh et al. (2007) describe a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, employing amide activation and the reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). This method also allows for the synthesis of several 3-substituted analogues, demonstrating the versatility of this synthetic route.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, with a focus on understanding their conformational and structural characteristics. Izquierdo et al. (1991) conducted a synthesis and structural analysis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, providing insights into the conformation of the cyclopentane and piperidine rings within these molecules (Izquierdo et al., 1991).

Chemical Reactions and Properties

Research into the chemical reactions and properties of this compound and similar compounds reveals a broad spectrum of reactivity and chemical behavior. For example, the work by Burke et al. (1999) on the desymmetrization by ring-closing metathesis leading to 6,8-dioxabicyclo[3.2.1]octanes highlights innovative approaches to generating bicyclic structures with potential application in the synthesis of natural products (Burke et al., 1999).

Scientific Research Applications

Environmental Science Applications

Risk Assessment of Combustion Products : Methylcyclopentadienyl manganese tricarbonyl (MMT) is an example of a compound used as an octane enhancer in gasoline. Research has focused on assessing the health risks from manganese oxides produced upon combustion, given the neurotoxicity of chronic inhalation of manganese dust. Studies suggest that, based on current information, manganese derived from the combustion of MMT-containing gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).

Chemistry and Catalysis

Degradation of Nitrogen-Containing Hazardous Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for wastewater and polluted environments. The degradation of nitrogen-containing amines, dyes, and pesticides using AOPs has been extensively reviewed, highlighting the potential for these methods to address the occurrence of toxic and hazardous compounds in water (Bhat & Gogate, 2021).

Material Science

Production and Breakdown Pathways of Branched Chain Aldehydes : The production and degradation of branched aldehydes from amino acids, which are significant in food flavoring, have been studied. This research is relevant for understanding how similar compounds, including "2-Amino-8-methyl-8-azabicyclo[3.2.1]octane," might be synthesized and broken down, providing insights into their potential applications in creating flavor and fragrance compounds (Smit, Engels, & Smit, 2009).

Future Directions

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of the synthesis methods and investigation of its biological activities.

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWWFIRHFFEWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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